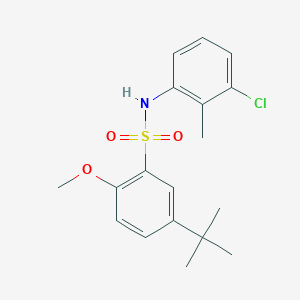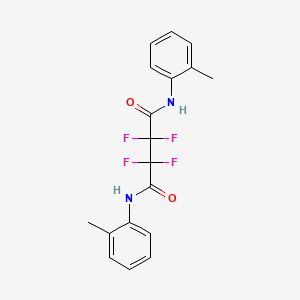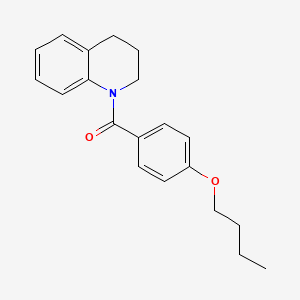
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2,3-diphenylquinoxaline
Descripción general
Descripción
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2,3-diphenylquinoxaline, also known as DIQ, is a novel quinoxaline derivative that has gained attention for its potential therapeutic applications in various diseases. DIQ was first synthesized in 2007 by a group of researchers at the University of Tokyo, Japan, and since then, it has been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2,3-diphenylquinoxaline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Mecanismo De Acción
The mechanism of action of 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2,3-diphenylquinoxaline is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, this compound reduces the accumulation of amyloid-beta plaques by inhibiting the gamma-secretase enzyme. In Parkinson's disease, this compound protects dopaminergic neurons by activating the Nrf2/ARE pathway and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In cancer cells, this compound inhibits the expression of pro-inflammatory cytokines and reduces oxidative stress. In Alzheimer's disease, this compound reduces the expression of pro-inflammatory cytokines and oxidative stress markers. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2,3-diphenylquinoxaline has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its relatively high cost, low bioavailability, and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2,3-diphenylquinoxaline, including:
1. Optimization of the synthesis method to improve yield, purity, and cost-effectiveness.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
3. Development of novel this compound derivatives with improved bioavailability and specificity.
4. Evaluation of the therapeutic potential of this compound in other diseases, such as diabetes, cardiovascular diseases, and autoimmune diseases.
5. Investigation of the mechanism of action of this compound in different cell types and disease models.
6. Development of this compound-based drug delivery systems for targeted therapy.
Conclusion:
In conclusion, this compound is a novel quinoxaline derivative that has shown promising therapeutic potential in various diseases. Its synthesis method is well-established, and its pharmacological properties have been extensively studied. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials. The future directions for research on this compound are diverse and offer exciting opportunities for the development of new therapies.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(2,3-diphenylquinoxalin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O/c33-29(32-18-17-20-9-7-8-14-26(20)32)23-15-16-24-25(19-23)31-28(22-12-5-2-6-13-22)27(30-24)21-10-3-1-4-11-21/h1-16,19H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYQJRCAAONTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4731131.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4731141.png)
![1-{2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4731144.png)



![ethyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4731170.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4731176.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(5-chloro-2-methoxyphenyl)urea](/img/structure/B4731179.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-furyl)acrylamide](/img/structure/B4731185.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4731187.png)
![5-[(isobutylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4731223.png)

